molecular formula C14H13NO2S B2486866 (2E)-3-[(3-methoxyphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one CAS No. 692287-33-5

(2E)-3-[(3-methoxyphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2486866
CAS No.: 692287-33-5
M. Wt: 259.32
InChI Key: CLLFZZRGTOZKCV-BQYQJAHWSA-N
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Description

(2E)-3-[(3-methoxyphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a conjugated system consisting of a carbonyl group and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(3-methoxyphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one typically involves the condensation of 3-methoxyaniline with thiophene-2-carbaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(3-methoxyphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the enone to an alcohol.

    Substitution: The methoxy group and the thiophene ring can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be employed.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2E)-3-[(3-methoxyphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-3-[(3-methoxyphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[(4-methoxyphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one
  • (2E)-3-[(3-methoxyphenyl)amino]-1-(furan-2-yl)prop-2-en-1-one
  • (2E)-3-[(3-methoxyphenyl)amino]-1-(pyridin-2-yl)prop-2-en-1-one

Uniqueness

(2E)-3-[(3-methoxyphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one is unique due to the presence of both a methoxyphenyl group and a thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its structural uniqueness allows for specific interactions with molecular targets, which can be leveraged in the development of new drugs and materials.

Properties

IUPAC Name

(E)-3-(3-methoxyanilino)-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-17-12-5-2-4-11(10-12)15-8-7-13(16)14-6-3-9-18-14/h2-10,15H,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLFZZRGTOZKCV-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC=CC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N/C=C/C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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